molecular formula C14H17N5O3S B2520436 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 886965-48-6

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2520436
CAS No.: 886965-48-6
M. Wt: 335.38
InChI Key: QTNRQAHKLXCSKY-UHFFFAOYSA-N
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Description

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is a chemical compound supplied for early discovery research. It is identified by the CAS Number 886965-48-6 and has a molecular formula of C14H17N5O3S, corresponding to a molecular weight of 335.38 g/mol . Its structure features a 1,2,4-triazinone core and an acetamide linker connected to a 2-methoxy-5-methylaniline moiety, which may be of significant interest in medicinal chemistry and drug discovery for the design and synthesis of novel bioactive molecules . This product is available in various quantities for laboratory use, including 1mg, 5mg, 10mg, 25mg, and 50mg options . It is strictly intended for research purposes in a controlled laboratory environment and is not approved for human or veterinary diagnostic or therapeutic applications . Researchers are responsible for verifying the identity and purity of the compound for their specific experimental needs.

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-8-4-5-11(22-3)10(6-8)16-12(20)7-23-14-18-17-9(2)13(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNRQAHKLXCSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, oxygen.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Nucleophiles: Alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes Compound A and its closest structural analogs, highlighting variations in substituents and molecular features.

Compound Name Molecular Formula Triazine/Triazole Substituents Acetamide Aryl Group Key Structural Differences Reference
Compound A C₁₃H₁₅N₅O₃S 4-amino-6-methyl-5-oxo-triazin 2-methoxy-5-methylphenyl Reference compound
Analog 1 C₁₂H₁₂ClN₅O₂S 4-amino-6-methyl-5-oxo-triazin 4-chlorophenyl Chlorine substituent increases lipophilicity
Analog 2 C₁₆H₂₀N₅O₂S 4-amino-6-methyl-5-oxo-triazin 4-isopropylphenyl Bulky isopropyl group enhances steric hindrance
Analog 3 C₁₉H₁₉N₅O₂S 4-amino-6-benzyl-5-oxo-triazin 4-methylphenyl Benzyl group adds aromatic bulk
Analog 4 C₁₈H₂₀N₆O₄S 4-amino-5-(4-methoxyphenyl)-triazole 2-methoxy-5-methylphenyl Triazole core replaces triazine, altering electronic properties
Analog 5 C₁₉H₂₀ClN₅O₂S 4-amino-5-(3-methylphenyl)-triazole 5-chloro-2-methylphenyl Chlorine and methyl groups modify polarity

Substituent-Driven Variations

Triazine vs. Triazole Cores
  • Compound A and Analogs 1–3 retain the triazine core, which is electron-deficient due to the conjugated carbonyl group. This may enhance interactions with biological targets via hydrogen bonding .
  • Analogs 4–5 feature a triazole ring instead.
Aryl Group Modifications
  • Electron-withdrawing groups : Analog 1 (4-chlorophenyl) increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
  • Electron-donating groups : Compound A (2-methoxy-5-methylphenyl) and Analog 4 (4-methoxyphenyl) introduce methoxy groups that enhance polarity and hydrogen-bonding capacity .
  • Steric effects : Analog 2 (4-isopropylphenyl) and Analog 3 (benzyl group) introduce bulkier substituents, which may hinder binding to sterically restricted targets .

Biological Activity

The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is a triazine derivative that has garnered interest for its potential biological activities. This article explores its synthesis, molecular structure, and various biological activities including antimicrobial, anti-inflammatory, and anticancer effects.

Molecular Structure

The compound features a triazine ring with a sulfanyl group and an acetamide moiety. Its molecular formula is C14H17N5O3SC_{14}H_{17}N_5O_3S, and it has a molecular weight of approximately 335.38 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Molecular Formula C14H17N5O3S
Molecular Weight 335.38 g/mol
Functional Groups Triazine, sulfanyl, acetamide

Antimicrobial Activity

Research has shown that triazine derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to the target molecule demonstrated potent activity against various bacterial strains. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Case Study:
In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through its effects on cyclooxygenase (COX) enzymes. Inhibition assays showed that it selectively inhibits COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
Test Compound ND160.2 (6.8)
Meloxicam 83.7 (1.8)59.2 (2.4)

ND = Not Detectable at tested concentrations .

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. In particular, derivatives of triazine have been noted for their ability to disrupt cell cycle progression in cancer cell lines.

Research Findings:
A recent study involving various triazine derivatives reported that specific modifications led to enhanced cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the triazine core followed by coupling with the acetamide moiety. Key steps include thiolation (using reagents like NaSH or thiourea) and nucleophilic substitution. Solvents such as DMF or ethanol are critical for solubility, while catalysts like potassium carbonate or sodium hydride promote reaction efficiency. Temperature control (50–80°C) is essential to avoid decomposition of intermediates .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify aromatic protons, methyl groups, and sulfur/amide linkages.
  • IR : Confirm presence of carbonyl (1650–1700 cm1^{-1}) and sulfanyl (600–700 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve 3D conformation and bond angles .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric methods (e.g., ATPase activity). Cell viability assays (MTT or resazurin) in cancer or microbial lines can screen for cytotoxicity. Dose-response curves (IC50_{50}) and selectivity indices (vs. healthy cells) should be calculated .

Advanced Research Questions

Q. How can reaction pathways be optimized using computational chemistry and design of experiments (DoE)?

  • Methodological Answer :

  • Computational : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA predict reaction barriers and regioselectivity .
  • DoE : Use fractional factorial designs to test variables (solvent polarity, temperature, catalyst loading). Response surface methodology (RSM) identifies optimal conditions for maximizing yield and minimizing side products .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, principal component analysis) to account for variables like cell line heterogeneity or assay protocols.
  • SAR Studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) to isolate structure-activity relationships. For example, replacing the 2-methoxy group with halogens may enhance target binding .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with putative targets (e.g., ATP-binding pockets). Validate with mutagenesis studies on key residues.
  • Kinetic Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (konk_{on}, koffk_{off}) and thermodynamics (ΔG\Delta G) .

Q. What advanced derivatization approaches enhance solubility or bioavailability?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility.
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Q. How do researchers address toxicity discrepancies between in vitro and in vivo models?

  • Methodological Answer :

  • ADME Profiling : Conduct pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models. Use LC-MS/MS to quantify metabolite formation.
  • Toxicogenomics : Apply RNA-seq or proteomics to identify off-target pathways (e.g., CYP450 inhibition) .

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